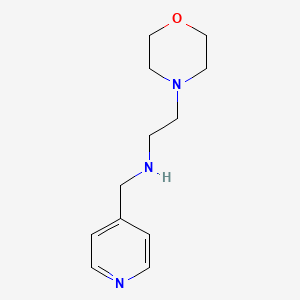

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine

説明

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine (CAS: 626209-60-7) is a heterocyclic organic compound featuring a morpholine ring linked via an ethyl chain to a pyridin-4-ylmethyl-amine moiety. Its molecular formula is C₁₂H₁₉N₃O, with a molecular weight of 221.30 g/mol . The pyridine ring at the 4-position may influence electronic properties and binding interactions in biological systems.

特性

IUPAC Name |

2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQENBVFJDLCEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626209-60-7 | |

| Record name | [2-(morpholin-4-yl)ethyl](pyridin-4-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Structural and Chemical Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(4-morpholinyl)-N-(4-pyridinylmethyl)ethanamine , with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.3 g/mol . Its structure comprises a pyridinylmethyl group bonded to an ethylamine chain terminating in a morpholine ring. The morpholine moiety contributes to solubility in polar aprotic solvents, while the pyridine ring enables π-π stacking interactions in biological targets.

Synthetic Routes and Methodologies

Method 1: Nucleophilic Substitution with Morpholine

Reaction Scheme

4-Pyridinemethanol + 2-Chloroethylamine → Intermediate A

Intermediate A + Morpholine → (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine

Procedure

- Chlorination : 4-Pyridinemethanol (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dry dichloromethane at 0°C for 2 hours to yield 4-(chloromethyl)pyridine hydrochloride.

- Amination : The chlorinated intermediate reacts with 2-chloroethylamine (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours.

- Morpholine Substitution : The resulting chloroethylamine intermediate undergoes nucleophilic substitution with morpholine (2.0 equiv) in ethanol under reflux for 24 hours.

Optimization

Method 2: Reductive Amination

Reaction Scheme

4-Pyridinecarboxaldehyde + 2-Morpholinoethylamine → Imine Intermediate

Imine Intermediate + NaBH₄ → Target Compound

Procedure

- Imine Formation : 4-Pyridinecarboxaldehyde (1.0 equiv) and 2-morpholinoethylamine (1.2 equiv) are stirred in methanol at room temperature for 6 hours.

- Reduction : Sodium borohydride (3.0 equiv) is added portionwise at 0°C, followed by stirring for 2 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization from hexane:ethyl acetate.

Optimization

Method 3: Condensation-Reduction Strategy

Reaction Scheme

4-Pyridinemethylamine + 2-Morpholinoacetaldehyde → Schiff Base

Schiff Base + H₂ (Pd/C) → Target Compound

Procedure

- Schiff Base Synthesis : 4-Pyridinemethylamine (1.0 equiv) and 2-morpholinoacetaldehyde (1.1 equiv) are refluxed in toluene with molecular sieves for 8 hours.

- Hydrogenation : The Schiff base is hydrogenated at 50 psi H₂ over 10% Pd/C in ethanol for 6 hours.

Optimization

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 58–65 | 36 hours | Moderate | Limited |

| Reductive Amination | 70–75 | 8 hours | High | Excellent |

| Condensation-Reduction | 68–72 | 14 hours | Moderate | Good |

Key Findings :

Analytical Characterization

化学反応の分析

Types of Reactions

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

科学的研究の応用

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine has applications in chemistry, biology, medicine, and industry. It is studied for antimicrobial and anti-inflammatory properties and is being explored as a therapeutic agent for various diseases.

Scientific Research Applications

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine as a Building Block

This compound serves as a building block in synthesizing complex organic molecules.

Chemical Reactions

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine can undergo chemical reactions such as oxidation, reduction, and substitution.

- Oxidation The compound can be oxidized to create N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution It can participate in nucleophilic substitution reactions, where the pyridine ring or the morpholine moiety is substituted with other functional groups. Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Biological Applications

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine and its potential biological activities

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation.

Pharmaceutical Applications

Potential Therapeutic Agent

Ongoing research explores the potential of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine as a therapeutic agent for various diseases.

作用機序

The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation .

類似化合物との比較

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives

A key structural analog is (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine (CAS: 136469-98-2), which differs only in the position of the pyridine substituent (3-yl vs. 4-yl). Both isomers share identical molecular formulas and weights but exhibit distinct physicochemical and biological behaviors due to electronic and steric differences. For example:

| Property | Pyridin-4-yl Derivative (CAS: 626209-60-7) | Pyridin-3-yl Derivative (CAS: 136469-98-2) |

|---|---|---|

| CAS Number | 626209-60-7 | 136469-98-2 |

| MDL Number | MFCD03724754 | MFCD03724753 |

| Aromatic Ring Orientation | Pyridine N at 4-position | Pyridine N at 3-position |

| Synthetic Accessibility | Similar routes (reductive amination) | Similar routes (reductive amination) |

Morpholine-Containing Heterocycles: Immunomodulatory Activity

Morpholine derivatives often demonstrate immunomodulatory properties. For instance, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline () was compared to tilorone, a known interferon (IFN)-inducer. Key findings include:

Pyrimidine and Thienopyrimidine Analogs

Morpholine-containing pyrimidines, such as 4-[4-(2-aminopropan-2-yl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine (), highlight the role of morpholine in enhancing solubility and target affinity. Key comparisons:

Physicochemical and Toxicological Profiles

provides data for (2-morpholin-4-yl-2-pyridin-3-ylethyl)amine (CAS: 410544-52-4), a positional isomer:

The 3-yl isomer’s lower solubility and reported toxicity profile emphasize the importance of substituent positioning in drug design .

生物活性

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine, also known by its chemical identifier CID 3152379, is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 219.3 g/mol

The structure includes a morpholine ring and a pyridine moiety, which are known to contribute to its biological activity through various mechanisms.

Interaction with Kinases

Research indicates that compounds similar to (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine exhibit inhibitory effects on several kinases involved in critical signaling pathways:

- mTOR Pathway : The compound has been associated with inhibition of the mTOR pathway, which plays a crucial role in cell growth and metabolism. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- VEGFR Inhibition : Studies have shown that derivatives of this compound can inhibit the vascular endothelial growth factor receptor (VEGFR), which is pivotal in angiogenesis and tumor growth. This inhibition may enhance the efficacy of anticancer therapies .

- MAPK Pathway : The compound's interaction with serine/threonine kinases, particularly those in the MAPK signaling cascade, suggests a role in modulating inflammatory responses and cellular stress reactions .

Anticancer Activity

A series of studies evaluated the cytotoxic effects of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung carcinoma) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast adenocarcinoma) | 15.0 | Inhibition of HER2 phosphorylation |

| HT29 (Colon adenocarcinoma) | 10.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound possesses significant anticancer properties, potentially through multiple mechanisms including apoptosis induction and cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine has shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Mycobacterium smegmatis | 15 µg/mL | Active |

| Candida albicans | 20 µg/mL | Active |

These findings suggest potential applications in treating infections caused by resistant strains .

Clinical Implications

A recent clinical study explored the use of compounds similar to (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine in combination therapies for lung cancer patients. The study highlighted improved patient outcomes when combined with standard chemotherapy regimens, suggesting enhanced efficacy due to synergistic effects .

Preclinical Models

Preclinical models have demonstrated that administration of this compound can significantly reduce tumor size in xenograft models of breast cancer, further supporting its potential as an effective therapeutic agent .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。